Cas no 1805420-21-6 (Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate)

Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate
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- インチ: 1S/C10H10F2INO2/c1-5-4-14-6(3-7(15)16-2)9(13)8(5)10(11)12/h4,10H,3H2,1-2H3
- InChIKey: MQEXWXGHOKEALS-UHFFFAOYSA-N
- SMILES: IC1C(CC(=O)OC)=NC=C(C)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- XLogP3: 2.3
- トポロジー分子極性表面積: 39.2
Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029024629-1g |
Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate |
1805420-21-6 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
Alichem | A029024629-250mg |
Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate |
1805420-21-6 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029024629-500mg |
Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate |
1805420-21-6 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetateに関する追加情報
Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate (CAS No. 1805420-21-6): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate, identified by its CAS number 1805420-21-6, is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural motif that makes it an invaluable intermediate in the synthesis of various biologically active molecules. The presence of both iodo and difluoromethyl substituents imparts distinct reactivity, enabling diverse chemical transformations that are crucial for developing novel therapeutic agents.
The compound's molecular structure, characterized by a pyridine core substituted with an acetic acid methyl ester, an iodine atom at the 3-position, and a methyl group at the 5-position, along with a difluoromethyl group at the 4-position, contributes to its broad utility in medicinal chemistry. The iodo group serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex heterocyclic frameworks. Meanwhile, the difluoromethyl group is increasingly recognized for its role in enhancing metabolic stability and binding affinity in drug candidates.
In recent years, there has been a surge in research focusing on the applications of Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in synthesizing potent kinase inhibitors, which are critical in oncology research. The combination of the difluoromethyl group's lipophilicity and the electron-withdrawing nature of the iodine substituent allows for fine-tuning of physicochemical properties, making it an ideal building block for drug discovery campaigns.
The pharmaceutical industry has leveraged this compound to explore novel scaffolds for antiviral and anti-inflammatory agents. Researchers have utilized its reactive handles to introduce diverse functional groups, leading to the identification of lead compounds with promising preclinical profiles. The growing interest in fluorinated compounds stems from their ability to modulate drug efficacy and pharmacokinetics. Specifically, the incorporation of difluoromethyl groups has been shown to improve binding interactions with biological targets, thereby increasing drug potency.
Advances in synthetic methodologies have further expanded the applications of Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate. Modern techniques such as transition-metal-catalyzed reactions and flow chemistry have enabled more efficient and scalable preparations of this intermediate. These innovations have not only streamlined the synthesis process but also opened new avenues for exploring its potential in drug development. The compound's compatibility with a wide range of coupling partners makes it a cornerstone in fragment-based drug design approaches.
The impact of this compound extends beyond academic research; it has found practical applications in industrial settings where high-throughput screening and combinatorial chemistry are employed. Companies specializing in custom synthesis have incorporated Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate into their catalogs due to its reliability and versatility. This accessibility has accelerated the pace of drug discovery pipelines, allowing medicinal chemists to rapidly assemble libraries of novel compounds for biological evaluation.
In conclusion, Methyl 4-(difluoromethyl)-3-iodo-5-methylpyridine-2-acetate (CAS No. 1805420-21-6) represents a critical component in contemporary pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for constructing biologically active molecules targeting a multitude of diseases. As research continues to uncover new therapeutic applications, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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